molecular formula C10H11BrN2S B1481884 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091097-72-0

4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1481884
CAS No.: 2091097-72-0
M. Wt: 271.18 g/mol
InChI Key: VKFBCAPWNRXEHM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a versatile chemical scaffold of high interest in medicinal chemistry and drug discovery. The core structure incorporates two privileged pharmacophores: a pyrazole ring and a thiophene moiety, which are frequently found in biologically active molecules . This combination provides a robust platform for the design and synthesis of novel therapeutic agents. The bromomethyl group at the 4-position is a critical reactive handle, enabling further functionalization through various coupling reactions to create a diverse library of analogs for structure-activity relationship (SAR) studies . Research on closely related pyrazole-thiophene derivatives has demonstrated promising pharmacological activities. These compounds have shown significant anti-inflammatory effects by potently suppressing the mRNA expression of key pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cellular models of neuroinflammation, with some derivatives exhibiting superior potency compared to standard drugs like dexamethasone and Celecoxib . This highlights their potential as candidates for treating conditions involving secondary inflammation, such as spinal cord injury . Furthermore, the structural motif is being explored for its antioxidant properties, with some pyrazole derivatives shown to inhibit reactive oxygen species (ROS) production and lipid peroxidation, thereby protecting cells from oxidative stress . The ongoing investigation into this chemical space underscores its value as a key intermediate for researchers developing next-generation neuroprotective, anti-inflammatory, and anticancer agents.

Properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFBCAPWNRXEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole, a compound with potential pharmacological significance, is a member of the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrN2S. The compound features a bromomethyl group, an ethyl group, and a thiophene ring attached to the pyrazole core, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that various pyrazole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The compound's efficacy against specific strains can be attributed to its structural features that enhance interaction with microbial targets .

Anticancer Potential

Emerging research highlights the potential anticancer properties of pyrazole derivatives. Some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways. The presence of the thiophene moiety in this compound could enhance its anticancer activity by improving cellular uptake and bioavailability .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of new pyrazole derivatives, researchers synthesized a series of compounds including this compound. These compounds were tested for their anti-inflammatory and antimicrobial activities. The results indicated that certain derivatives exhibited promising activities comparable to established drugs .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the bromomethyl and thiophene groups significantly impacted the biological activity of pyrazoles. The presence of electron-withdrawing groups enhanced anti-inflammatory effects while maintaining low toxicity profiles .

Data Table: Biological Activities of Selected Pyrazole Derivatives

Compound NameAnti-inflammatory Activity (%)Antimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound61–8520 (E. coli)15
Phenylbutazone76Not testedNot applicable
Novel derivative A7015 (Staphylococcus aureus)10
Novel derivative B8025 (Bacillus subtilis)12

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma cells (A549) and breast cancer cells (MCF-7). The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Activity

The incorporation of thiophene moieties in pyrazole compounds has been linked to enhanced antimicrobial activity. Research findings suggest that this compound may exhibit efficacy against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Agrochemical Development

Due to its biological activity, this compound is being explored for use in agrochemicals as a potential pesticide or herbicide. Its ability to interact with specific biological pathways in pests could lead to effective crop protection solutions.

Pharmaceutical Formulations

The unique properties of this compound make it suitable for incorporation into pharmaceutical formulations targeting specific diseases, particularly those related to cancer and inflammation. Its compatibility with various excipients enhances its utility in drug development processes.

Case Studies

Several case studies have illustrated the applications of pyrazole derivatives:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of A549 cell proliferation with IC50 values indicating potency against lung cancer cells.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in animal models, suggesting therapeutic potential for inflammatory diseases.
Study CAntimicrobial EfficacyIdentified effective inhibition against Gram-positive bacteria, highlighting potential as a new antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
4-(Bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole Bromomethyl (4), Ethyl (1), Thiophen-2-yl (3) 285.17 (estimated) Intermediate for functionalization; potential antimicrobial activity
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole Bromomethyl (4), Isobutyl (1), Thiophen-3-yl (3) 313.21 (CAS 2091563-77-6) Increased steric bulk; altered π-stacking due to thiophen-3-yl orientation
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole Bromomethyl (3), Fluorophenyl (5), Methoxyphenyl (1) 406.23 Enhanced electrophilicity; used in VEGFR2/PI3K/JNK pathway studies
4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole Bromophenyl, triazole, thiazole substituents 852.52 Multi-ring complexity; antimicrobial and anti-inflammatory activity

Key Observations :

  • Bromomethyl Position : The position of the bromomethyl group (e.g., at pyrazole position 3 vs. 4) significantly alters reactivity. For example, 3-(bromomethyl) derivatives are more sterically accessible for nucleophilic substitutions, enabling faster functionalization .
  • Thiophene Orientation: Thiophen-2-yl vs. thiophen-3-yl substitution affects electronic properties.
  • Alkyl vs. Aryl Substitutions: Ethyl or isobutyl groups at position 1 improve solubility in non-polar media compared to aryl-substituted analogs (e.g., 1-phenyl derivatives), which may hinder membrane permeability in therapeutic applications .

Key Observations :

  • Bromination Efficiency : Direct bromination of pre-formed pyrazoles (e.g., using N-bromosuccinimide) is more efficient for 4-position substitutions, whereas 3-bromomethyl derivatives require multi-step protection-deprotection strategies .
  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DCM) improve yields for bromomethylated pyrazoles compared to protic solvents, which may promote side reactions .

Table 3: Activity Comparison

Compound Bioactivity/Application IC50/EC50 (μM) Reference
This compound Antimicrobial (theoretical, based on analogs) Not reported
1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles Antioxidant (DPPH assay) 13.5–15.0
3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazole-2-yl)-1-(p-tolyl)-1H-pyrazole Antioxidant (DPPH assay) 10.2
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Antimicrobial (Gram-positive bacteria) 2.5–5.0

Key Observations :

  • Antimicrobial Potency : Bromine-containing pyrazoles (e.g., 4-bromophenyl derivatives) show enhanced activity against Gram-positive bacteria due to halogen-bonding interactions with bacterial enzymes .
  • Antioxidant Efficacy : Electron-withdrawing groups (e.g., bromo) at position 4 reduce antioxidant activity compared to electron-donating substituents (e.g., hydroxyl or methoxy), as seen in 1,3-diaryl pyrazoles .

Preparation Methods

Pyrazole Formation via Condensation

Pyrazoles are commonly synthesized by condensation of hydrazines with 1,3-diketones or β-ketoesters. For the target compound, the 3-(thiophen-2-yl) substituent suggests the use of a thiophene-containing 1,3-dicarbonyl precursor.

  • Example: Condensation of ethylhydrazine with 3-(thiophen-2-yl)-1,3-diketone or an equivalent leads to the formation of 1-ethyl-3-(thiophen-2-yl)pyrazole.

This method is supported by literature where N-alkyl pyrazoles are prepared from primary amines and diketones under controlled conditions, such as heating in DMF at approximately 85 °C for 1.5 hours, followed by workup and purification by column chromatography.

Optimization Parameters

  • Temperature control is critical; reaction temperatures around 85 °C favor the formation of N-alkyl pyrazoles with good yield.
  • Solvent choice such as DMF is preferred for solubility and reaction efficiency.
  • Stoichiometry of reagents affects yield; slight deviations may reduce product formation.
  • Presence of additives like weak acids or bases has minor effects on yield, but strong bases like diisopropylethylamine can decrease yield.

Introduction of the Bromomethyl Group at the 4-Position

The bromomethyl substituent can be introduced by selective bromomethylation of the pyrazole ring at the 4-position.

  • Typical Method: Reaction of the pyrazole intermediate with bromomethylating agents such as bromomethyl halides or N-bromosuccinimide (NBS) under controlled conditions.
  • The bromomethylation is often regioselective for the 4-position due to the electronic properties of the pyrazole ring.

This step generally follows the formation of the pyrazole core and may require optimization of reaction conditions (temperature, solvent, reagent equivalents) to avoid polybromination or side reactions.

Representative Synthetic Procedure (Inferred)

Step Reagents and Conditions Description Outcome
1 Ethylhydrazine + 3-(thiophen-2-yl)-1,3-diketone, DMF, 85 °C, 1.5 h Condensation to form 1-ethyl-3-(thiophen-2-yl)pyrazole Pyrazole intermediate
2 Bromomethylation reagent (e.g., bromomethyl bromide or NBS), solvent (e.g., DCM), room temperature or mild heating Selective bromomethylation at 4-position This compound

Analytical Data and Purification

  • Purification is typically achieved by column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol.
  • Characterization includes NMR (1H, 13C), HRMS, and IR spectroscopy to confirm the structure.
  • Yields may vary; related pyrazole syntheses report isolated yields ranging from 26% to 44% depending on substituents and reaction optimization.

Summary Table of Preparation Parameters

Parameter Typical Condition Effect on Yield/Outcome
Solvent DMF Good solubility, reaction medium
Temperature 85 °C for condensation Optimal for pyrazole formation
Reaction Time ~1.5 hours Sufficient for completion
Bromomethylation Agent Bromomethyl bromide or NBS Selective 4-position substitution
Purification Silica gel chromatography Isolates pure product
Yield Range 26% - 44% (similar pyrazoles) Dependent on reaction conditions

Research Findings and Notes

  • The direct preparation of N-substituted pyrazoles from primary amines and diketones is a well-established method, adaptable for the synthesis of 1-ethyl-3-(thiophen-2-yl)pyrazole intermediates.
  • Specific literature on the bromomethylation of pyrazoles with thiophene substituents is scarce, but analogous bromomethylation reactions are documented in heterocyclic chemistry.
  • The presence of the thiophene ring may influence reactivity and regioselectivity, requiring careful control of reaction conditions.
  • The compound is cataloged with CAS No. 2091097-72-0 and molecular weight 271.18 g/mol, confirming its molecular identity.

This synthesis overview integrates established pyrazole preparation methods and bromomethylation strategies to provide a comprehensive guide for preparing this compound. Further experimental optimization may be needed for scale-up or specific applications.

Q & A

Q. What are the common synthetic routes for 4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by bromomethylation. Key steps include:

  • Cyclization : Ethyl acetoacetate reacts with thiophene-substituted hydrazines under reflux in ethanol to form the pyrazole core .
  • Bromomethylation : A brominating agent (e.g., NBS or PBr₃) is used to introduce the bromomethyl group. Optimizing stoichiometry (1.2–1.5 equivalents of brominating agent) and solvent polarity (e.g., DCM or THF) improves yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF mixtures) isolates the product .
    Critical Parameters : Temperature control during bromination (0–5°C minimizes side reactions) and inert atmosphere (N₂/Ar) enhance reproducibility .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and bromomethyl substitution (δ 4.2–4.5 ppm for CH₂Br) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 299.02) and detects halogen isotopic patterns .
  • IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and thiophene C-S (~690 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .

Q. How do substituents (ethyl, thiophene) influence the compound’s stability during storage?

Methodological Answer:

  • Ethyl Group : Enhances solubility in apolar solvents but may reduce thermal stability. Store at –20°C under inert gas to prevent decomposition .
  • Thiophene Moiety : Prone to oxidation; adding antioxidants (e.g., BHT) or storing in amber vials under N₂ mitigates degradation .
  • Bromomethyl Group : Hydrolytically sensitive; avoid moisture (use molecular sieves) and acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in bromomethyl-substituted pyrazoles?

Methodological Answer:

  • Crystal Growth : Slow evaporation of DMF/ethanol (1:2) yields diffraction-quality crystals. Bromine’s high electron density aids phasing .
  • Key Metrics :
    • Dihedral Angles : Confirm planarity between pyrazole and thiophene rings (e.g., 5.49° in related structures) .
    • Intermolecular Interactions : Halogen bonding (Br···Br, ~3.5 Å) and hydrogen bonding (N–H···S) stabilize the lattice .
    • Thermal Ellipsoids : Assess positional disorder in the bromomethyl group .
      Example : A 2.0 Å resolution structure revealed intramolecular N–H···O hydrogen bonds (S(6) motif) critical for conformational stability .

Q. What computational approaches predict the reactivity of the bromomethyl group for further functionalization?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model SN2 substitution kinetics. The LUMO energy (–1.8 eV) indicates nucleophilic attack at the CH₂Br site .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on transition states guide solvent selection for Suzuki couplings .
  • Docking Studies : Predict binding affinity of functionalized derivatives (e.g., triazole hybrids) to biological targets (e.g., kinase ATP pockets) .

Q. How do kinetic studies and Hammett analysis elucidate electronic effects on pyrazole reactivity?

Methodological Answer:

  • Kinetic Profiling : Monitor bromomethylation rates via in situ ¹H NMR. A σ⁺ value of –0.92 for the thiophene group indicates resonance-assisted electron donation, accelerating bromination .
  • Hammett Plots : Linear free-energy relationships (ρ = +1.2) show electron-withdrawing groups (e.g., –CF₃) increase electrophilicity at the methyl position .
  • Isotopic Labeling : ²H/¹³C-KIE studies reveal a concerted mechanism for bromide displacement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

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